(E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid
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Overview
Description
(E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiazolidinone core, and an ethanesulfonic acid group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid typically involves multiple steps, starting with the preparation of the thiazolidinone core This can be achieved through the reaction of a thioamide with a halogenated ketone under basic conditions The furan ring is then introduced via a condensation reaction with 5-methylfuran-2-carbaldehyde
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazolidinone core can be reduced to form thiazolidines.
Substitution: The ethanesulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Furanones and sulfonic acid derivatives.
Reduction: Thiazolidines and reduced sulfonic acids.
Substitution: Various substituted thiazolidinones and sulfonic acid derivatives.
Scientific Research Applications
(E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid involves its interaction with specific molecular targets. The furan ring and thiazolidinone core can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.
Furan Derivatives: Compounds with a furan ring and various functional groups.
Sulfonic Acids: Compounds with sulfonic acid groups attached to different organic frameworks.
Uniqueness
(E)-2-(5-((5-methylfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is unique due to its combination of a furan ring, thiazolidinone core, and ethanesulfonic acid group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5S3/c1-7-2-3-8(17-7)6-9-10(13)12(11(18)19-9)4-5-20(14,15)16/h2-3,6H,4-5H2,1H3,(H,14,15,16)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEUAKXHLILQLO-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=O)N(C(=S)S2)CCS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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